

An In-depth Technical Guide to Trideuterio(phenyl)silane (Phenylsilane-d3)

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Compound of Interest

Compound Name: Phenylsilane-d3

Cat. No.: B15293124

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Introduction

Trideuterio(phenyl)silane, systematically known by its IUPAC name trideuterio(phenyl)silane, is an isotopically labeled organosilicon compound with the chemical formula $C_6H_5SiD_3$.^{[1][2][3]} This deuterated analog of phenylsilane serves as a valuable tool in mechanistic studies, particularly in reactions involving hydride or hydrogen transfer, due to the significant kinetic isotope effect (KIE) exhibited by the carbon-deuterium bond compared to the carbon-hydrogen bond. Its applications span from fundamental organometallic chemistry to the elucidation of enzymatic reaction mechanisms. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an examination of its utility in mechanistic studies, specifically in the reduction of phosphine oxides.

Chemical and Physical Properties

The introduction of three deuterium atoms in place of hydrogen on the silicon atom subtly alters the physicochemical properties of phenylsilane. While experimentally determined data for the deuterated compound are scarce, estimations based on its non-deuterated counterpart and general isotopic trends provide valuable insights.

Property	Value	Source
IUPAC Name	trideuterio(phenyl)silane	[1][2][3]
Synonyms	Phenylsilane-d3, PhSiD ₃	[4]
CAS Number	18164-03-9	[5]
Molecular Formula	C ₆ H ₅ D ₃ Si	[1][2]
Molecular Weight	111.23 g/mol	[2][3]
Exact Mass	111.058357 Da	[2][3]
Boiling Point	120 °C (estimated for C ₆ H ₅ SiH ₃)	[6]
Density	0.877 g/mL at 25 °C (for C ₆ H ₅ SiH ₃)	[7]
Refractive Index	n ₂₀ /D 1.510 (for C ₆ H ₅ SiH ₃)	

Synthesis of Trideuterio(phenyl)silane

The most common and efficient method for the synthesis of trideuterio(phenyl)silane involves a two-step process starting from a suitable silicon precursor, followed by reduction with a deuterated reducing agent.[2]

Experimental Protocol

Step 1: Synthesis of Phenyltriethoxysilane

This step involves the Grignard reaction between phenylmagnesium bromide and tetraethoxysilane (TEOS).

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is charged with magnesium turnings.
- **Grignard Reagent Formation:** Anhydrous diethyl ether is added to the flask, followed by the dropwise addition of bromobenzene to initiate the formation of phenylmagnesium bromide.

The reaction is typically exothermic and may require external cooling to maintain a gentle reflux.

- **Reaction with TEOS:** Once the Grignard reagent formation is complete, a solution of tetraethoxysilane in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
- **Work-up and Purification:** After cooling to room temperature, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude phenyltriethoxysilane is then purified by vacuum distillation.

Step 2: Reduction to Trideuterio(phenyl)silane

The purified phenyltriethoxysilane is then reduced using lithium aluminum deuteride (LiAlD_4) to introduce the deuterium atoms.

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere is charged with a suspension of lithium aluminum deuteride in anhydrous diethyl ether or tetrahydrofuran.
- **Addition of Phenyltriethoxysilane:** A solution of phenyltriethoxysilane in the same anhydrous solvent is added dropwise to the LiAlD_4 suspension at 0 °C.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours.
- **Work-up and Purification:** The reaction is cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, all while maintaining a low temperature with an ice bath. The resulting precipitate is filtered off, and the organic layer is separated from the filtrate. The organic phase is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed by distillation. The final product, trideuterio(phenyl)silane, is purified by fractional distillation under reduced pressure.

Spectroscopic Data

The structural confirmation of trideuterio(phenyl)silane relies on a combination of spectroscopic techniques. While a complete set of spectra for the deuterated compound is not readily available in the public domain, the expected shifts and patterns can be inferred from the spectra of phenylsilane and other deuterated silanes.

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the phenyl protons, typically in the range of 7.0-7.6 ppm. The characteristic signal for the Si-H protons in phenylsilane (around 4.2 ppm) will be absent.
- ^{13}C NMR: The carbon NMR spectrum will display peaks for the aromatic carbons. The chemical shifts are not expected to be significantly different from those of phenylsilane.
- ^{29}Si NMR: The silicon-29 NMR spectrum will show a characteristic shift for the silicon atom bonded to a phenyl group and three deuterium atoms. The coupling to deuterium (a spin-1 nucleus) will result in a multiplet, the pattern of which will depend on the relaxation times and the coupling constant.
- IR Spectroscopy: The most significant difference in the infrared spectrum compared to phenylsilane will be the absence of the strong Si-H stretching vibration (typically around $2100\text{-}2200\text{ cm}^{-1}$) and the appearance of the Si-D stretching vibration at a lower frequency (approximately $1550\text{-}1600\text{ cm}^{-1}$) due to the heavier mass of deuterium.[\[8\]](#)
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of $\text{C}_6\text{H}_5\text{D}_3\text{Si}$ ($m/z = 111.06$).[\[3\]](#) The fragmentation pattern can provide further structural information.

Application in Mechanistic Studies: Reduction of Phosphine Oxides

A significant application of trideuterio(phenyl)silane is in the investigation of reaction mechanisms, particularly through the study of the kinetic isotope effect (KIE). The reduction of tertiary phosphine oxides to the corresponding phosphines is a synthetically important reaction, and the use of deuterated silanes has provided crucial insights into its mechanism.

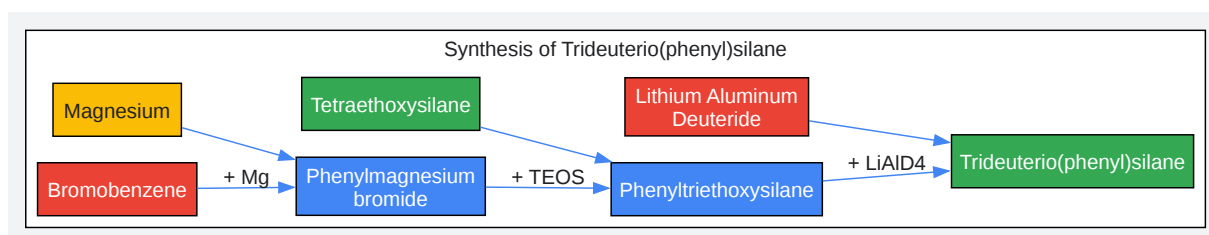
The reaction is believed to proceed through a transition state involving the transfer of a hydride (or deuteride) from the silicon atom to the phosphorus atom. By comparing the rate of reaction of a phosphine oxide with phenylsilane versus trideuterio(phenyl)silane, a primary kinetic isotope effect (k_H/k_D) can be determined. A k_H/k_D value significantly greater than 1 indicates that the Si-H (or Si-D) bond is broken in the rate-determining step of the reaction.

Experimental Protocol for a Kinetic Isotope Effect Study

- **Reaction Setup:** Two parallel reactions are set up under identical conditions (concentration, temperature, solvent) in an inert atmosphere. One reaction contains the phosphine oxide substrate and phenylsilane, while the other contains the same substrate and trideuterio(phenyl)silane.
- **Monitoring the Reaction:** The progress of each reaction is monitored over time by a suitable analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or NMR spectroscopy, by measuring the disappearance of the reactant or the appearance of the product.
- **Data Analysis:** The rate constants for both the non-deuterated (k_H) and deuterated (k_D) reactions are determined from the kinetic data. The kinetic isotope effect is then calculated as the ratio k_H/k_D .

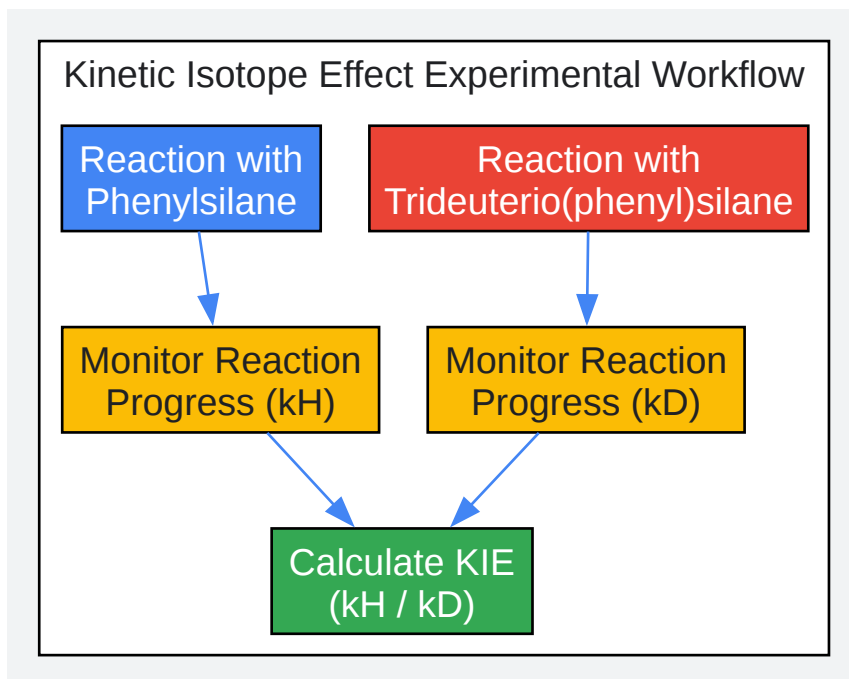
Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the synthesis of trideuterio(phenyl)silane and the workflow for a kinetic isotope effect study.



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Caption: Synthetic pathway for trideuterio(phenyl)silane.



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Caption: Workflow for a kinetic isotope effect study.

Conclusion

Trideuterio(phenyl)silane is a powerful tool for probing reaction mechanisms, offering valuable insights that are not readily obtainable through other methods. Its synthesis, while requiring careful handling of air- and moisture-sensitive reagents, is straightforward. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively utilize this important isotopically labeled compound in their work. The study of the kinetic isotope effect using trideuterio(phenyl)silane continues to be a cornerstone in the elucidation of complex chemical and biological transformations.

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